3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with similar structures, such as pyrimidine derivatives, are widely used in therapeutic disciplines due to their high degree of structural diversity . They are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For example, pyrimidine derivatives can undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .科学的研究の応用
Dipeptidyl Peptidase IV Inhibitor
This compound has been identified as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . DPP-IV inhibitors are a class of compounds used in the treatment of type 2 diabetes . They work by blocking the action of DPP-IV, an enzyme which destroys the hormone incretin. Incretins help the body produce more insulin only when it is needed and reduce the amount of glucose being produced by the liver when it is not needed .
Metabolism, Excretion, and Pharmacokinetics
The compound has been studied for its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans . The majority of the administered radioactive dose was detected in the urine of dogs and humans and in the feces of rats . The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring in all species .
Anticancer Activity
Pyrimidine derivatives, including this compound, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit anticancer activity . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial Activity
Pyrimidine derivatives have also been reported to exhibit antimicrobial activity . They have been used in the treatment of various bacterial infections .
Antifungal Activity
In addition to their antimicrobial activity, pyrimidine derivatives have been reported to exhibit antifungal activity . They have been used in the treatment of various fungal infections .
Antiparasitic Activity
Pyrimidine derivatives have been reported to exhibit antiparasitic activity . They have been used in the treatment of various parasitic infections .
Antidiabetic Activity
Pyrimidine derivatives have been reported to exhibit antidiabetic activity . They have been used in the treatment of diabetes .
Cardiovascular Agents and Antihypertensive Activity
Pyrimidine derivatives have been reported to exhibit cardiovascular and antihypertensive activity . They have been used in the treatment of various cardiovascular diseases and hypertension .
作用機序
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like GLP-1 (Glucagon-Like Peptide-1) and GIP (Gastric Inhibitory Polypeptide), which stimulate a decrease in blood glucose levels .
Mode of Action
The compound acts as an inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, leading to increased insulin secretion, decreased glucagon release, and consequently, a reduction in blood glucose levels .
Biochemical Pathways
The compound affects the glucose metabolic pathway by modulating the activity of incretin hormones. Incretins are part of a complex system that contributes to the regulation of glucose homeostasis. When DPP-IV is inhibited, the half-life of active incretins is prolonged, enhancing their ability to stimulate insulin secretion and inhibit glucagon release .
Pharmacokinetics
The compound has been reported to have high oral bioavailability and low plasma protein binding .
Result of Action
The inhibition of DPP-IV leads to an increase in the concentration of active incretins. This results in enhanced insulin secretion, reduced glucagon release, and a decrease in blood glucose levels . Therefore, the compound can be beneficial in the management of type 2 diabetes .
将来の方向性
The future directions in the study of similar compounds could involve the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . Additionally, the exploration of their potential therapeutic applications could be a promising area of research.
特性
IUPAC Name |
3,4-difluoro-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O3S/c18-14-3-2-13(12-15(14)19)16(25)20-6-11-28(26,27)24-9-7-23(8-10-24)17-21-4-1-5-22-17/h1-5,12H,6-11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSYSJSMJFAARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。